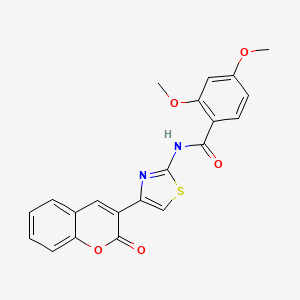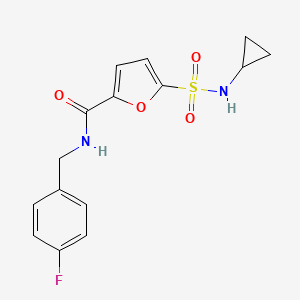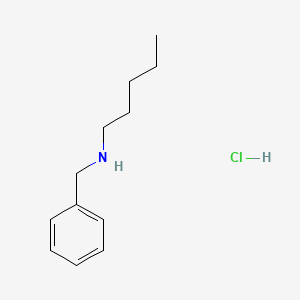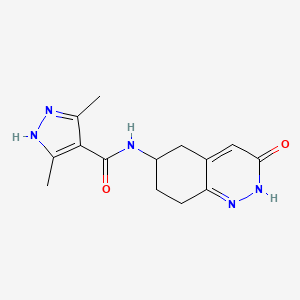
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity
Carboxamide derivatives, including those related to the chemical structure , have been studied for their potential cytotoxic properties. For instance, Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. They discovered that these compounds exhibit potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some of these compounds demonstrated significant therapeutic potential in in vivo studies against subcutaneous colon 38 tumors in mice (Deady et al., 2003).
Antibacterial Properties
Palkar et al. (2017) conducted a study on pyrazol-5-ones, structurally similar to the compound of interest, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for cytotoxicity against mammalian cell lines, indicating their antibacterial efficacy at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents, particularly against HCT-116 and MCF-7 cancer cell lines, and as inhibitors of 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).
Pharmaceutical Applications
Srivastava and Singh (2020) researched novel carboxamide derivatives as phosphodiesterase-4 (PDE-4) inhibitors, which could be used in the treatment of inflammatory, analgesic, and antimicrobial diseases. They found that some of these compounds displayed significant anti-inflammatory and analgesic properties, along with antibacterial activities (Srivastava & Singh, 2020).
Antiallergic Activities
Huang et al. (1994) explored 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds for their antiallergic activities. They found that derivatives with a lower alkyl group were orally active and demonstrated significant antiallergic effects, offering a potential pathway for developing new antiallergic drugs (Huang et al., 1994).
Propriétés
IUPAC Name |
3,5-dimethyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-7-13(8(2)17-16-7)14(21)15-10-3-4-11-9(5-10)6-12(20)19-18-11/h6,10H,3-5H2,1-2H3,(H,15,21)(H,16,17)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGHJTFFNHAORF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

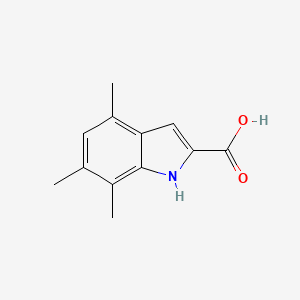
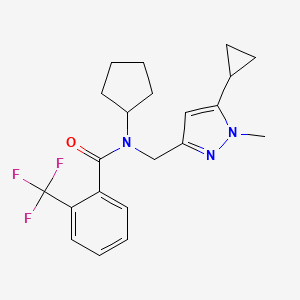
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
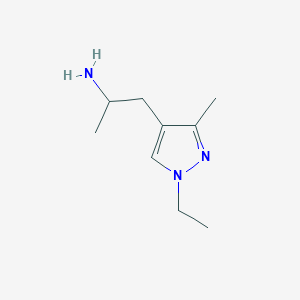
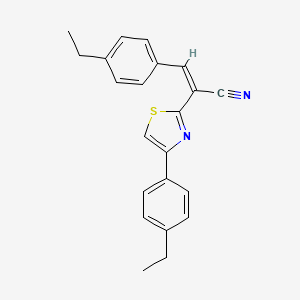
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
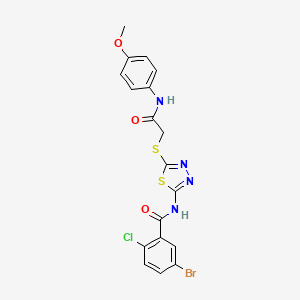
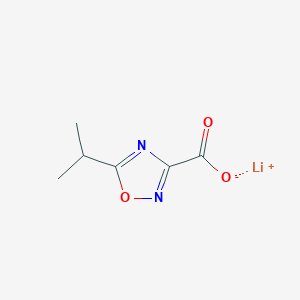
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
